![molecular formula C₂₂H₁₃Cl₃O B1147311 2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane CAS No. 252990-29-7](/img/structure/B1147311.png)
2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 2-(2,7-DICHLORO-9H-FLUOREN-4-YL)OXIRANE, has a CAS Number of 53221-14-0 . It has a molecular weight of 277.15 and its IUPAC name is 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane . It is a white to yellow solid .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The compound 4-(2,7-Dichloro-9H-fluoren-4-yl)thiazol-2-amine was synthesized and allowed to react with various aryl/heteroaryl aldehydes to afford the corresponding Schiff base intermediates .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H10Cl2O/c16-10-1-2-12-8 (4-10)3-9-5-11 (17)6-13 (15 (9)12)14-7-18-14/h1-2,4-6,14H,3,7H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The compound has been used as a precursor in the synthesis of thiazolidinone and azetidinone analogues . These analogues were derived from Schiff bases by their reactions with thioglycolic acid and chloroacetyl chloride, respectively .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8 C . The predicted boiling point is 544.4±50.0 °C and the predicted density is 1.474±0.06 g/cm3 .Applications De Recherche Scientifique
Drug Synthesis
This compound is used in the synthesis of various drugs . For instance, it has been used to create thiazolidinone and azetidinone class of bioactive agents . These agents have shown significant potential in the medical field, particularly in the development of new treatments for various diseases .
Anticancer Research
The compound has been used in the development of potential anticancer agents . Some of the synthesized compounds based on this fluorene derivative have shown remarkable activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines .
Antimicrobial Research
The compound has also been used in antimicrobial research . It has been used to synthesize agents that have shown significant antimicrobial activity against multidrug resistant strains .
Material Science
In the field of material science, this compound’s unique structure enables it to be used in various applications. However, the specific applications in this field are not detailed in the available resources.
Fluorescence-Activated Cell Sorting (FACS) Analysis
The compound has been used in FACS analysis, a specialized type of flow cytometry . It provides a method for sorting a heterogeneous mixture of biological cells into two or more containers, one cell at a time, based upon the specific light scattering and fluorescent characteristics of each cell .
Molecular Docking Study
This compound has been used in molecular docking studies . These studies are a key tool in structural molecular biology and computer-assisted drug design. The goal of ligand-protein docking is to predict the position and orientation of the ligand in the protein binding site .
Safety And Hazards
Orientations Futures
The synthesized compounds showed remarkable activity against A-549 and MDA-MB-231 when compared to Taxol, which was used as a reference drug . 2,7-dichloro-9H-fluorene-based azetidinones are more efficient as antimicrobial and anticancer agents compared to dichloro-9H-fluorene-based thiazolidinones derivatives . This suggests potential future directions for the development of new antimicrobial and anticancer agents.
Propriétés
IUPAC Name |
2-[2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3O/c23-13-3-1-12(2-4-13)7-17-18-8-14(24)5-6-16(18)22-19(17)9-15(25)10-20(22)21-11-26-21/h1-10,21H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVLNBDLCIBSLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C3C4=C(C=C(C=C4)Cl)C(=CC5=CC=C(C=C5)Cl)C3=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)

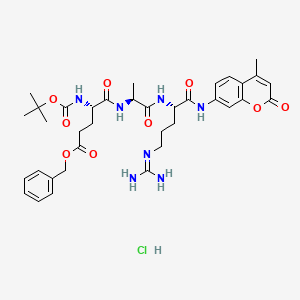

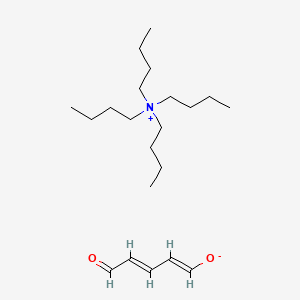
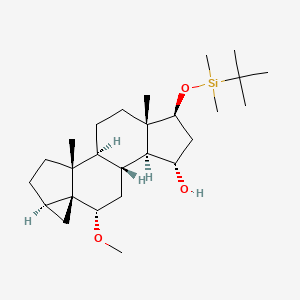
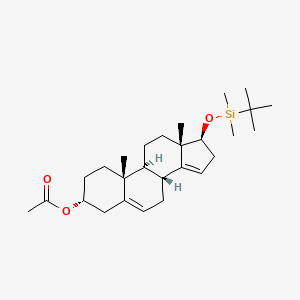
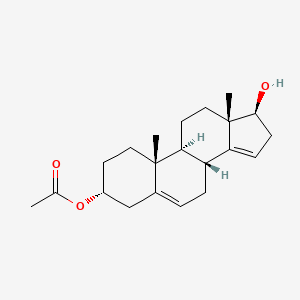
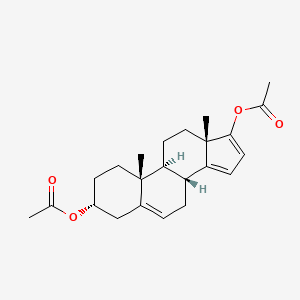
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)
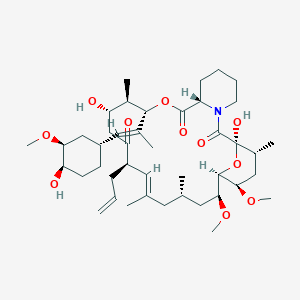
![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)
![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)